2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-carboxylic acid is an organic compound with the molecular formula C10H7NO6. It is a derivative of benzo[d]oxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-carboxylic acid can be achieved through the reaction of 4-amino-3-hydroxybenzoic acid with trimethyl orthoformate. The reaction mixture is heated at 100°C for 2 hours in an oil bath. After cooling to room temperature, the mixture is diluted with methanol and filtered through Celite diatomaceous earth. The filtrate is then concentrated under vacuum to obtain the desired product as a brown solid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the laboratory-scale synthesis for larger-scale production. This includes scaling up the reaction, improving yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole derivatives: These compounds share the benzoxazole core structure and exhibit similar chemical and biological properties.
Oxazole derivatives: These compounds contain an oxazole ring and are known for their diverse biological activities.
Indole derivatives: Indole-based compounds have a similar heterocyclic structure and are widely studied for their pharmacological properties.
Uniqueness
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of carboxylic acid and hydroxy groups allows for versatile chemical modifications and interactions with various biological targets.
Properties
Molecular Formula |
C10H7NO6 |
---|---|
Molecular Weight |
237.17 g/mol |
IUPAC Name |
2-[carboxy(hydroxy)methyl]-1,3-benzoxazole-5-carboxylic acid |
InChI |
InChI=1S/C10H7NO6/c12-7(10(15)16)8-11-5-3-4(9(13)14)1-2-6(5)17-8/h1-3,7,12H,(H,13,14)(H,15,16) |
InChI Key |
OVPZHRMCDRZVLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)N=C(O2)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.